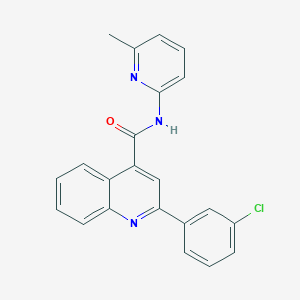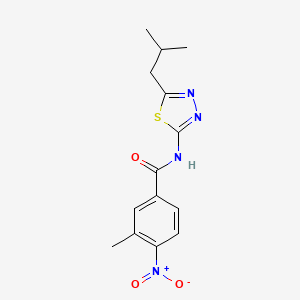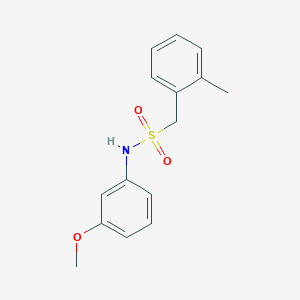![molecular formula C19H24O2 B4760501 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)](/img/structure/B4760501.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)
Overview
Description
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene), also known as Bis(2,4-xylyl) ether, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and organic solvents. Bis(2,4-xylyl) ether is used in various laboratory experiments due to its unique properties.
Mechanism of Action
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is a non-polar compound that is soluble in organic solvents. It is used as a solvent in various chemical reactions due to its ability to dissolve non-polar compounds. 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is also used as a surfactant due to its ability to lower the surface tension of a liquid. It is used as a dispersant in the preparation of nanoparticles due to its ability to stabilize the particles in a solution.
Biochemical and Physiological Effects:
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic. However, it is important to handle 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether with care as it is a flammable liquid.
Advantages and Limitations for Lab Experiments
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether has several advantages and limitations for lab experiments. Its non-polar nature makes it an excellent solvent for non-polar compounds. It is also a good surfactant and dispersant, making it useful in the preparation of nanoparticles and other nanomaterials. However, 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is a flammable liquid and must be handled with care. It is also relatively expensive compared to other solvents.
Future Directions
There are several future directions for the use of 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether in scientific research. One potential area of research is the use of 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether in the preparation of new polymeric materials. Another potential area of research is the use of 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether in the synthesis of new liquid crystals. Additionally, 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether could be used in the preparation of new surfactants and dispersants for use in the preparation of nanoparticles and other nanomaterials. Further research is needed to explore the full potential of 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether in scientific research.
Conclusion:
In conclusion, 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is a versatile chemical compound that is widely used in scientific research. It is used as a solvent, a reagent, and a catalyst in various chemical reactions. 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is also used as a surfactant in the preparation of nanoparticles and as a dispersant in the preparation of carbon nanotubes, graphene, and other nanomaterials. It is also used in the synthesis of polymeric materials and in the preparation of liquid crystals. While 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether has several advantages for lab experiments, it is important to handle it with care due to its flammable nature. Further research is needed to explore the full potential of 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether in scientific research.
Scientific Research Applications
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is widely used in scientific research due to its unique properties. It is used as a solvent, a reagent, and a catalyst in various chemical reactions. 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is also used as a surfactant in the preparation of nanoparticles. It is used as a dispersant in the preparation of carbon nanotubes, graphene, and other nanomaterials. 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)(2,4-xylyl) ether is also used in the synthesis of polymeric materials and in the preparation of liquid crystals.
properties
IUPAC Name |
1-[3-(2,4-dimethylphenoxy)propoxy]-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-14-6-8-18(16(3)12-14)20-10-5-11-21-19-9-7-15(2)13-17(19)4/h6-9,12-13H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFLTZIMPZKIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,4-Dimethylphenoxy)propoxy]-2,4-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4760423.png)

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B4760436.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B4760439.png)

![5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B4760466.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4760468.png)

![methyl 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4760496.png)
![3-isopropyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760509.png)
![N,N-diethyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4760511.png)

![2-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4760519.png)